3-Aminopyrazolo[1,5-a]pyridin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopyrazolo[1,5-a]pyridin-5-ol is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyrazolo[1,5-a]pyridin-5-ol typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 5-aminopyrazoles with 3-formylchromones under microwave irradiation, which provides high yields and purity . Another approach involves the reaction of 5-aminopyrazoles with diethyl 2-(ethoxymethylenene)malonate, followed by cyclization with phosphorus oxychloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 3-Aminopyrazolo[1,5-a]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
3-Aminopyrazolo[1,5-a]pyridin-5-ol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: It finds applications in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-Aminopyrazolo[1,5-a]pyridin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
3-Aminopyrazole: A simpler analog with similar biological activities.
Pyrazolo[1,5-a]pyrimidine: Another fused heterocycle with comparable properties.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activities
Uniqueness: 3-Aminopyrazolo[1,5-a]pyridin-5-ol is unique due to its specific fusion of pyrazole and pyridine rings, which imparts distinct electronic and steric properties. These properties make it a versatile scaffold for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-amino-1H-pyrazolo[1,5-a]pyridin-5-one |
InChI |
InChI=1S/C7H7N3O/c8-6-4-9-10-2-1-5(11)3-7(6)10/h1-4,9H,8H2 |
InChI Key |
SEUOSZOFGDHWFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC1=O)C(=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.